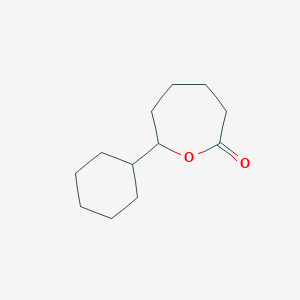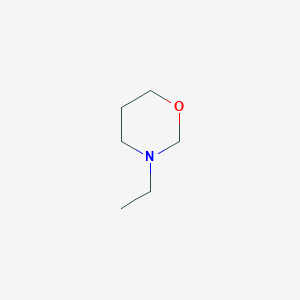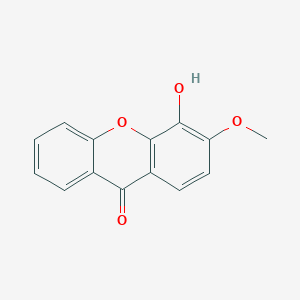
4-Hydroxy-3-methoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse structures and wide range of biological activities. This compound is characterized by its unique structure, which includes a xanthone core with hydroxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzophenone with methoxybenzaldehyde in the presence of a base, followed by cyclization to form the xanthone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products
Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of various substituted xanthones depending on the electrophile used.
Properties
CAS No. |
39731-27-6 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-hydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-11-7-6-9-12(15)8-4-2-3-5-10(8)18-14(9)13(11)16/h2-7,16H,1H3 |
InChI Key |
AATWPLNNZKLWEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
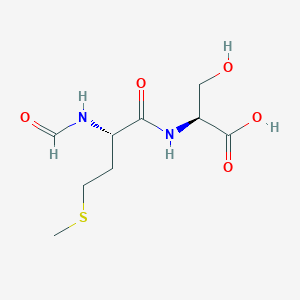

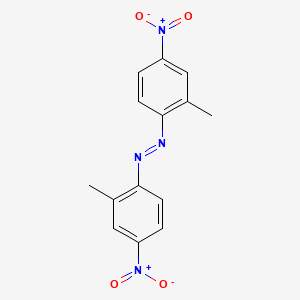
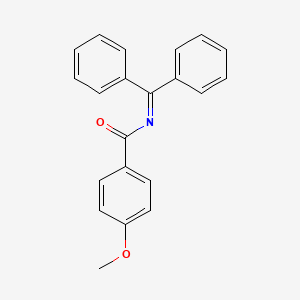
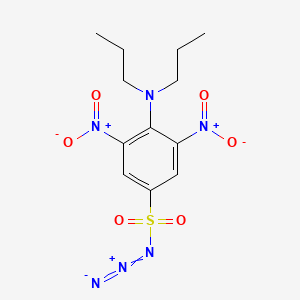
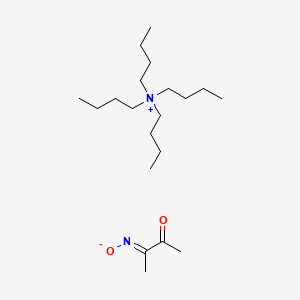
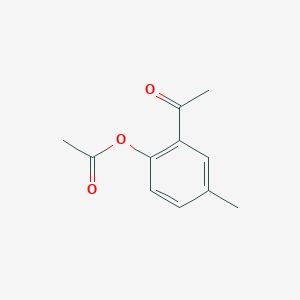
methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
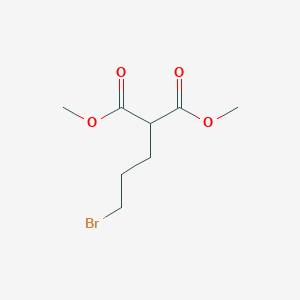
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
